![molecular formula C14H14O2 B1415009 [4-(3-Methylphenoxy)phenyl]methanol CAS No. 53818-56-7](/img/structure/B1415009.png)

[4-(3-Methylphenoxy)phenyl]methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

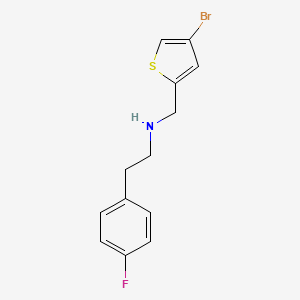

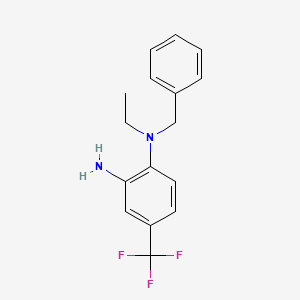

“[4-(3-Methylphenoxy)phenyl]methanol” is an organic chemical compound with the molecular formula C14H14O2 . It has a molar mass of 214.26 g/mol .

Synthesis Analysis

The synthesis of phenols, which “[4-(3-Methylphenoxy)phenyl]methanol” is a derivative of, can be achieved through several laboratory methods. These include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .Molecular Structure Analysis

The molecular structure of “[4-(3-Methylphenoxy)phenyl]methanol” consists of a phenyl ring attached to a methanol group through a methylphenoxy group .Physical And Chemical Properties Analysis

“[4-(3-Methylphenoxy)phenyl]methanol” has a molecular weight of 214.26 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique

Solvatochromism and Molecular Interactions

- Solvatochromism and Molecular Probes : A study by Nandi et al. (2012) discusses the synthesis of nitro-substituted phenolates exhibiting solvatochromism. These compounds are used as probes to investigate binary solvent mixtures, displaying unique UV-vis spectroscopic behavior in alcohol/water mixtures. This research contributes to understanding solvent-solute interactions and solvatochromic switches.

Catalysis and Chemical Synthesis

- Catalytic Methylation of Phenol : In a study on the catalysis of phenol methylation, Mathew et al. (2002) discuss the use of Cu-Co ferrospinel systems. This process results in the production of o-cresol and 2,6-xylenol, with the phenol methylation being sequential and influenced by the catalyst composition.

- Antimycobacterial Activity : A study by Ali and Yar (2007) explores the synthesis of phenol derivatives with potent antimycobacterial activities. This research contributes to the development of novel antimicrobial agents.

- Selective Detection of Al3+ Ions : Manna et al. (2020) Manna, Chowdhury, & Patra, 2020) developed a phenyl thiadiazole-based Schiff base receptor for the selective detection of Al3+ ions, demonstrating its application in chemical analysis and environmental monitoring.

Material Science and Nanotechnology

- Polymer Solar Cells : In the field of renewable energy, Zhou et al. (2013) reported the enhancement of efficiency in polymer solar cells through methanol treatment. This study shows the potential of simple chemical treatments in improving the performance of solar energy devices.

Pharmacology and Biochemistry

- Inhibition of Matrix Metalloproteinase 2 (MMP2) : Tao et al. (2010) Tao, Fisher, Shi, Mobashery, & Schlegel, 2010) examined the inhibition mechanism of MMP2 by SB-3CT, a phenylsulfonyl derivative, providing insights into the development of selective MMP2 inhibitors for therapeutic purposes.

Safety And Hazards

The safety data sheet for a similar compound, 2-Methoxy-4-methylphenol, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid release to the environment, and to use personal protective equipment when handling .

Orientations Futures

Recent advances in the synthesis and applications of m-Aryloxy phenols, which “[4-(3-Methylphenoxy)phenyl]methanol” is a derivative of, have shown potential in various industries, including plastics, adhesives, and coatings. They also have potential biological activities, including anti-tumor and anti-inflammatory effects .

Propriétés

IUPAC Name |

[4-(3-methylphenoxy)phenyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-11-3-2-4-14(9-11)16-13-7-5-12(10-15)6-8-13/h2-9,15H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHBCPJQVVMEFOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=CC=C(C=C2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(3-Methylphenoxy)phenyl]methanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Chloropyrimidin-4-yl)oxy]aniline](/img/structure/B1414927.png)

![ethyl 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylate](/img/structure/B1414930.png)

![N-[(4-bromothiophen-2-yl)methyl]cyclohexanamine](/img/structure/B1414931.png)

![3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid](/img/structure/B1414934.png)

![rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B1414946.png)

![Methyl 2-{[4-(propan-2-yl)phenyl]sulfanyl}acetate](/img/structure/B1414949.png)